Dual Isotope Labeling for +4 Da Mass Shift
Sulfasalazine-d3,15N delivers a nominal mass increase of +4 Da relative to unlabeled sulfasalazine (monoisotopic mass 398.39 Da → 402.40 Da). This mass shift is achieved through three deuterium atoms (+3 Da) and one nitrogen-15 atom (+1 Da). In comparison, the single-isotope analog sulfasalazine-d4 provides a +4 Da shift using four deuterium atoms exclusively, while [13C6]-sulfasalazine provides a +6 Da shift via six 13C atoms [1]. The +4 Da shift of sulfasalazine-d3,15N falls within the ≥3 Da minimum threshold recommended for LC-MS/MS internal standards to avoid isotopic interference from the analyte's natural M+1 and M+2 isotopic peaks, which are particularly relevant for sulfasalazine due to its sulfur-containing structure and molecular weight ~398 Da [2] [3].
| Evidence Dimension | Nominal mass shift from unlabeled analyte |
|---|---|
| Target Compound Data | +4 Da (D3 + 15N) |
| Comparator Or Baseline | Sulfasalazine-d4: +4 Da (D4 only); [13C6]-sulfasalazine: +6 Da (13C6); Unlabeled sulfasalazine: 0 Da |
| Quantified Difference | +4 Da (target) vs. 0 Da (unlabeled); equivalent to d4 in nominal mass, lower than 13C6 (+6 Da) |
| Conditions | Molecular weight calculation based on molecular formula C18H11D3N315NO5S (target) vs. C18H14N4O5S (unlabeled) |
Why This Matters
A mass shift of ≥3 Da ensures that the internal standard's signal does not overlap with the analyte's natural isotopic envelope, a requirement for accurate quantitation in regulated bioanalysis.
- [1] Alsachim. [13C6]-Sulfasalazine Product Specification. 2026. View Source
- [2] Veeprho. Sulfasalazine-D4 Product Information. 2024. View Source
- [3] KCAS Bio. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. 2020. View Source
